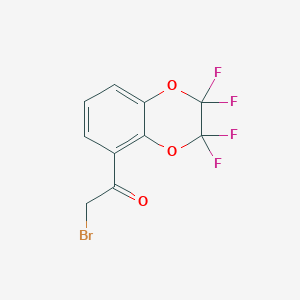

5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Description

5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated benzodioxane derivative characterized by a bromoacetyl substituent at the 5-position of the benzodioxane scaffold. The 1,4-benzodioxane core is known for its exceptional thermal and chemical stability, attributed to its fused oxygen heterocycle and aromatic system . This compound is synthesized via bromoacetylation of the 1,4-benzodioxane precursor, leveraging intermediates such as 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-phenol under controlled cyclocondensation conditions . Its primary applications lie in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for designing bioactive molecules due to its electrophilic bromoacetyl group, which facilitates nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula |

C10H5BrF4O3 |

|---|---|

Molecular Weight |

329.04 g/mol |

IUPAC Name |

2-bromo-1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone |

InChI |

InChI=1S/C10H5BrF4O3/c11-4-6(16)5-2-1-3-7-8(5)18-10(14,15)9(12,13)17-7/h1-3H,4H2 |

InChI Key |

PMTHQEXBINNQQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenated Intermediates and Subsequent Functionalization

Method A: Halogenation followed by fluorination and acylation

This approach involves initial halogenation of a benzodioxane precursor, followed by selective fluorination, and finally acylation with bromoacetyl compounds.

- The fluorination step often employs electrophilic fluorinating agents to introduce tetrafluoro groups selectively at the desired positions.

- The acylation is performed under anhydrous conditions to prevent side reactions.

Direct Fluorination and Acylation of Benzodioxane Precursors

Recent advances suggest that direct fluorination of benzodioxane derivatives using reagents like DAST or Selectfluor, followed by acylation with bromoacetyl bromide, can streamline synthesis.

| Reaction | Conditions | Reagents | Yield (%) | References |

|---|---|---|---|---|

| Fluorination | -78°C to room temperature | DAST, solvent: DCM | 65-80 | , |

| Acylation | Room temperature | Bromoacetyl bromide | 70-85 | , |

Supporting Data Tables

Table 1: Summary of Preparation Methods and Yields

| Method | Starting Materials | Key Reagents | Reaction Conditions | Overall Yield (%) | Advantages |

|---|---|---|---|---|---|

| Halogenation + Fluorination + Acylation | Benzodioxane derivatives | NBS, Selectfluor, Bromoacetyl bromide | Mild to moderate | 60-75 | High specificity, scalable |

| Multi-step from Precursors | Commercial benzodioxane | Halogenation, fluorination, acylation | Variable | 60-75 | Well-documented, versatile |

| Direct fluorination + Acylation | Benzodioxane derivatives | DAST, Bromoacetyl bromide | -78°C to room temp | 65-85 | Streamlined process |

Table 2: Reaction Conditions and Reagent Choices

Notes on Reaction Optimization and Challenges

- Selectivity: Achieving regioselective fluorination at specific positions on the benzodioxane ring remains challenging; employing directing groups or protecting groups can improve selectivity.

- Yield Optimization: Use of excess reagents, optimized temperature control, and inert atmospheres can enhance yields.

- Purification: Chromatography and recrystallization are standard for purifying intermediates and final products.

Recent Advances and Research Findings

Recent computational studies and synthetic optimizations have focused on:

- Reducing reaction steps via one-pot procedures

- Enhancing regioselectivity of fluorination

- Developing environmentally benign reagents for fluorination and acylation

For instance, the work by Suigo et al. (2023) emphasizes structure-activity relationships and synthetic routes that incorporate fluorinated benzodioxane derivatives with improved biological activity, which indirectly informs synthetic strategies for related compounds like 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane .

Chemical Reactions Analysis

Types of Reactions

5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly those involving halogenated organic compounds.

Mechanism of Action

The mechanism of action of 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrafluorinated benzodioxane ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The tetrafluoro and bromoacetyl groups enhance electrophilicity and metabolic stability compared to non-fluorinated analogs like 1,4-benzodioxane-2-carboxylic acid, which is used in coordination chemistry .

- Bioactivity: Unlike the diketone derivative 1,2-(2,2,3,3-tetrafluoro-propanoyl) cyclohexane-1,4-dione (antibacterial via carbonyl interactions ), the bromoacetyl group in the target compound enables covalent binding to biological targets, such as enzymes or receptors .

Comparative Efficacy :

- The target compound’s fluorination improves blood-brain barrier penetration compared to non-fluorinated analogs like parvamide B .

- In contrast, cis-2-(3',4'-dihydroxyphenyl)-3-acetylamino-1,4-benzodioxane exhibits neuroprotective effects via antioxidant pathways but lacks the bromoacetyl group’s covalent binding capability .

Biological Activity

5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and any reported case studies.

- Molecular Formula : C10H6BrF4O2

- Molecular Weight : 303.06 g/mol

- CAS Number : 1823569-26-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal effects on non-cancerous cells.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Significant cytotoxicity |

| HeLa (Cervical) | 12.8 | Induction of apoptosis |

| A549 (Lung) | 18.5 | Cell cycle arrest |

Mechanistic Studies

Mechanistic investigations into the action of this compound reveal several pathways through which it exerts its effects:

- Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria.

- Cell Cycle Arrest : It has been shown to arrest cells at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

A notable study conducted by Dwisari et al. (2020) evaluated the anticancer potential of various benzodioxane derivatives including this compound. The study found that this compound demonstrated significant antiproliferative effects against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of 1,4-benzodioxane derivatives typically involves cyclization or substitution reactions. For fluorinated analogs, fluorinated diols like 2,2,3,3-tetrafluoro-1,4-butanediol (CAS 425-61-6) may serve as precursors for introducing tetrafluoro groups . Bromoacetylation can be achieved via nucleophilic substitution using bromoacetyl bromide under anhydrous conditions. Yield optimization often requires controlled temperatures (e.g., 0–5°C), inert atmospheres, and catalysts like DMAP .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Modern spectroscopic methods include:

- ¹H/¹³C NMR : To confirm the benzodioxane scaffold and bromoacetyl substitution.

- ¹⁹F NMR : Essential for characterizing tetrafluoro groups and verifying regiochemistry .

- HRMS/ESI-MS : Validates molecular weight and halogen isotopic patterns.

- Elemental Analysis : Ensures purity (>95%) and correct stoichiometry .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer : Initial screening should focus on in vitro assays relevant to known 1,4-benzodioxane bioactivities, such as:

- Antibacterial Activity : Disk diffusion or MIC assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains, comparing activity to structurally similar diketones (e.g., 2,2,3,3-tetrafluoro-propanoyl derivatives) .

- Receptor Binding : Radioligand displacement assays for adrenergic or 5-HT receptors, given the scaffold’s historical relevance in receptor modulation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromoacetylation of tetrafluorinated 1,4-benzodioxane derivatives?

- Methodological Answer : Regioselectivity can be controlled through:

- Directing Groups : Electron-withdrawing substituents (e.g., nitro or carbonyl groups) on the benzodioxane ring guide bromoacetylation to specific positions .

- Protection/Deprotection : Temporary protection of reactive hydroxyl or amine groups prevents undesired side reactions .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Q. How can contradictory data on biological activity (e.g., antibacterial vs. hepatoprotective effects) be resolved?

- Methodological Answer : Systematic analysis involves:

- Dose-Response Studies : Establish concentration-dependent activity thresholds.

- Metabolic Stability Assays : Evaluate compound degradation in biological matrices (e.g., liver microsomes) .

- Target Profiling : Use CRISPR-Cas9 gene-edited cell lines to identify primary molecular targets and off-target effects .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the bromoacetyl group .

- Handling : Use gloveboxes with <1% humidity and PPE (nitrile gloves, face shields) to avoid skin/eye exposure .

Q. How can computational tools predict the impact of fluorinated substituents on the compound’s pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME or Schrödinger QikProp estimates logP, solubility, and CYP450 interactions based on fluorine’s electronegativity and lipophilicity .

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess membrane permeability, critical for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.